molecular formula C9H17NO2 B13510346 ethyl (2S)-azepane-2-carboxylate

ethyl (2S)-azepane-2-carboxylate

Cat. No.: B13510346
M. Wt: 171.24 g/mol
InChI Key: SEPAWPFHCJAZRG-QMMMGPOBSA-N
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Description

Ethyl (2S)-azepane-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-azepane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with the alcohol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-azepane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (2S)-azepane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-azepane-2-carboxylate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Ethyl (2S)-azepane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the azepane ring.

    Methyl butyrate: Another ester with a different alkyl group and no nitrogen-containing ring.

    Ethyl benzoate: An aromatic ester with a benzene ring instead of an azepane ring.

The uniqueness of this compound lies in its seven-membered nitrogen-containing ring, which imparts distinct chemical and physical properties compared to other esters.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (2S)-azepane-2-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

SEPAWPFHCJAZRG-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCCN1

Canonical SMILES

CCOC(=O)C1CCCCCN1

Origin of Product

United States

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